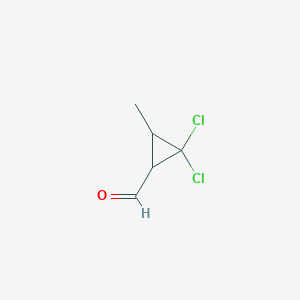
Acetic acid;tridecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;tridecan-4-ol is a chemical compound that combines the properties of acetic acid and tridecan-4-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent smell and is widely used in the chemical industry. Tridecan-4-ol is a long-chain alcohol with a hydroxyl group attached to the fourth carbon atom. The combination of these two compounds results in a unique molecule with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecan-4-ol can be achieved through esterification, where acetic acid reacts with tridecan-4-ol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond. The general reaction is as follows: [ \text{CH}3\text{COOH} + \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{13}\text{H}{27} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and efficient mixing to ensure complete conversion of reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tridecan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in tridecan-4-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tridecan-4-one or tridecanoic acid.
Reduction: Formation of tridecan-4-ol and acetic acid.
Substitution: Formation of substituted esters with various functional groups.
Scientific Research Applications
Acetic acid;tridecan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of acetic acid;tridecan-4-ol involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets include membrane lipids and various enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the chemical industry.
Tridecan-4-ol: A long-chain alcohol with applications in organic synthesis and as a solvent.
Ethanol: A short-chain alcohol with similar solvent properties but different reactivity.
Butyric acid: A short-chain carboxylic acid with distinct odor and applications in food and pharmaceuticals.
Uniqueness
Acetic acid;tridecan-4-ol is unique due to its combination of a long-chain alcohol and acetic acid, resulting in a compound with both hydrophilic and hydrophobic properties. This dual nature makes it suitable for applications in diverse fields, including chemistry, biology, and industry.
Properties
CAS No. |
60826-30-4 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
acetic acid;tridecan-4-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-6-7-8-9-10-12-13(14)11-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChI Key |
GMGMYYMYVYAGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


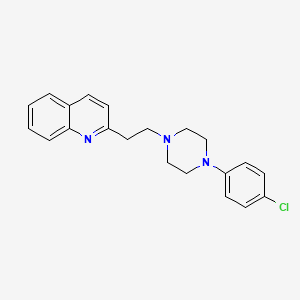

![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
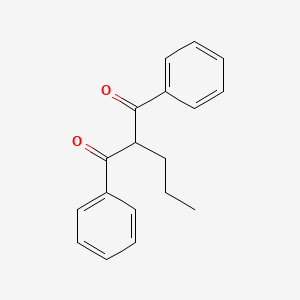
![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
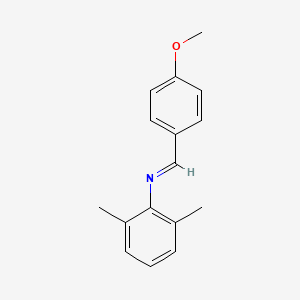
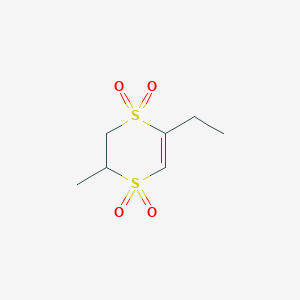
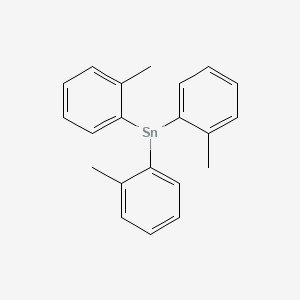
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
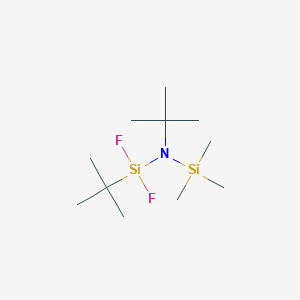

![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
